2-Amino-5-(3-cyanophenyl)pyridine-4-carboxylic acid

Overview

Description

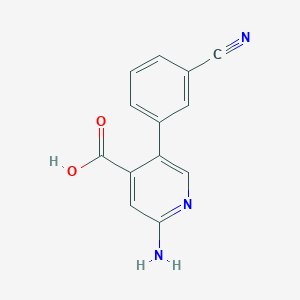

2-Amino-5-(3-cyanophenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group at the 2-position, a cyanophenyl group at the 5-position, and a carboxylic acid group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-cyanophenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-cyanobenzaldehyde with malononitrile in the presence of ammonium acetate to form 3-cyano-2-(3-cyanophenyl)acrylonitrile. This intermediate is then subjected to cyclization and subsequent functional group transformations to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-cyanophenyl)pyridine-4-carboxylic acid undergoes various chemical reactions including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyridine compounds .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Amino-5-(3-cyanophenyl)pyridine-4-carboxylic acid is with a molecular weight of approximately 239.23 g/mol . The compound features a pyridine ring substituted with an amino group and a cyano group, which contribute to its reactivity and potential biological activity.

Medicinal Chemistry

Antimicrobial and Anticancer Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial and anticancer properties. Studies have focused on synthesizing various derivatives to enhance efficacy against specific types of cancer cells and bacterial strains. For instance, certain derivatives have shown significant inhibition of cancer cell proliferation in vitro, suggesting potential as lead compounds for drug development .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves interaction with specific enzymes or receptors within the target cells. This interaction can lead to apoptosis in cancer cells or inhibit bacterial growth by disrupting metabolic pathways .

Organic Synthesis

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in multi-step reactions, including coupling reactions that form larger polycyclic structures used in pharmaceuticals and agrochemicals.

Synthetic Routes

Common synthetic routes include:

- Suzuki Coupling Reactions: These palladium-catalyzed reactions are used to couple aryl halides with boronic acids, facilitating the formation of biaryl compounds.

- Nucleophilic Substitution Reactions: The cyano or amino groups can be modified to introduce various functional groups that enhance biological activity or alter physical properties.

Materials Science

Photopolymerization Applications

Recent studies have explored the use of this compound derivatives as photoinitiators in cationic photopolymerization processes. These compounds can accelerate polymerization under UV light, making them valuable in the development of coatings and adhesives .

Fluorescent Sensors

The derivatives have also been investigated for their potential as fluorescent sensors. Their ability to emit fluorescence upon exposure to specific wavelengths makes them suitable for monitoring chemical reactions and environmental changes .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Derivatives showed up to 70% inhibition of cancer cell growth at specific concentrations. |

| Study B | Photopolymerization | Compounds demonstrated up to 50% increase in polymerization rates compared to traditional initiators under UV light. |

| Study C | Antimicrobial Properties | Certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria. |

Mechanism of Action

The mechanism by which 2-Amino-5-(3-cyanophenyl)pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity. The cyanophenyl group can participate in π-π interactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-5-(4-cyanophenyl)pyridine-4-carboxylic acid

- 2-Amino-5-(2-cyanophenyl)pyridine-4-carboxylic acid

- 2-Amino-5-(3-cyanophenyl)pyridine-3-carboxylic acid

Uniqueness

2-Amino-5-(3-cyanophenyl)pyridine-4-carboxylic acid is unique due to the specific positioning of the cyanophenyl group, which influences its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and industrial applications .

Biological Activity

2-Amino-5-(3-cyanophenyl)pyridine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyridine derivatives. The introduction of the amino group and the cyano substituent is crucial for enhancing its biological activity. The compound's structure can be represented as follows:

This structure is characterized by a pyridine ring with an amino group at the 2-position, a cyano group at the 5-position, and a carboxylic acid functional group at the 4-position.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various Gram-negative and Gram-positive bacteria. For instance, it has shown moderate inhibitory effects against Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values reported as follows:

| Bacterial Strain | MIC (μg/mL) | Reference Drug | MIC of Reference (μg/mL) |

|---|---|---|---|

| Escherichia coli | 12.5 | Ciprofloxacin | 1 |

| Pseudomonas aeruginosa | 25 | Ciprofloxacin | 1 |

These results indicate that while the compound possesses antibacterial activity, it is less potent than established antibiotics like ciprofloxacin .

Antifungal Activity

In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity. Studies suggest that it demonstrates moderate efficacy against various fungal strains, although specific MIC values are less frequently reported compared to bacterial studies. The presence of functional groups such as the cyano and carboxylic acid moieties likely contributes to its antifungal properties .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, preliminary molecular docking studies suggest that it may interact with specific bacterial proteins involved in cell wall synthesis and regulation. For example, binding affinity studies indicate interactions with the PqsR protein in Pseudomonas aeruginosa, which is crucial for virulence factor regulation .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial efficacy of various pyridine derivatives, including this compound. The findings highlighted its potential as a lead compound for developing new antibacterial agents .

- Molecular Docking Analysis : Research utilizing molecular docking techniques revealed that this compound binds effectively to bacterial regulatory proteins, suggesting a targeted approach in disrupting bacterial communication pathways .

- Comparative Analysis with Other Derivatives : Comparative studies with related compounds demonstrated that structural modifications could enhance biological activity. For instance, derivatives with additional halogen substitutions showed improved potency against resistant strains of bacteria .

Properties

IUPAC Name |

2-amino-5-(3-cyanophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c14-6-8-2-1-3-9(4-8)11-7-16-12(15)5-10(11)13(17)18/h1-5,7H,(H2,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWDJSDTQJFCAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=C(C=C2C(=O)O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10686990 | |

| Record name | 2-Amino-5-(3-cyanophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261905-60-5 | |

| Record name | 2-Amino-5-(3-cyanophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.